molecular formula C23H22ClNO4 B11129317 7-Chloro-1-phenyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-phenyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11129317
M. Wt: 411.9 g/mol
InChI Key: NNKTVPRKBUCQAU-UHFFFAOYSA-N
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Description

7-chloro-1-phenyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a chloro-substituted phenyl group, a propan-2-yloxypropyl side chain, and a chromeno[2,3-c]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1-phenyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromeno[2,3-c]pyrrole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro-substituted phenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the propan-2-yloxypropyl side chain: This step often involves nucleophilic substitution reactions, where the propan-2-yloxy group is introduced using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-chloro-1-phenyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-chloro-1-phenyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is studied for its unique structural properties and reactivity. It serves as a valuable intermediate in the synthesis of more complex molecules and materials.

Biology and Medicine

The compound’s potential biological activities make it a subject of interest in medicinal chemistry. It may exhibit pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial activities, although specific studies are required to confirm these effects.

Industry

In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 7-chloro-1-phenyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-1-phenyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: can be compared with other chromeno[2,3-c]pyrrole derivatives, such as:

Uniqueness

The unique combination of the chloro-substituted phenyl group, the propan-2-yloxypropyl side chain, and the chromeno[2,3-c]pyrrole core distinguishes 7-chloro-1-phenyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione from other similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H22ClNO4

Molecular Weight

411.9 g/mol

IUPAC Name

7-chloro-1-phenyl-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H22ClNO4/c1-14(2)28-12-6-11-25-20(15-7-4-3-5-8-15)19-21(26)17-13-16(24)9-10-18(17)29-22(19)23(25)27/h3-5,7-10,13-14,20H,6,11-12H2,1-2H3

InChI Key

NNKTVPRKBUCQAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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